molecular formula C19H23NO4 B2865091 4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 1821457-39-9

4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No. B2865091
CAS RN: 1821457-39-9
M. Wt: 329.396
InChI Key: RWTYWTHJVJESKV-CMDGGOBGSA-N
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Description

“4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 1821457-39-9 . It has a molecular weight of 329.4 . The IUPAC name for this compound is 4-butyl-6-[(2E)-3-(dimethylamino)-2-propenoyl]-7-hydroxy-8-methyl-2H-chromen-2-one .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C19H23NO4/c1-5-6-7-13-10-17(22)24-19-12(2)18(23)15(11-14(13)19)16(21)8-9-20(3)4/h8-11,23H,5-7H2,1-4H3/b9-8+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential antibacterial properties. The structure of coumarin derivatives like this one has shown effectiveness against various bacterial strains. Researchers have synthesized similar molecules to test their inhibitory effects on bacterial growth, which could lead to the development of new antibiotics .

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors are crucial in treating diseases like Alzheimer’s. The compound has been evaluated for its ability to inhibit acetylcholinesterase, which could slow the progression of neurodegenerative diseases by preventing the breakdown of the neurotransmitter acetylcholine .

Fluorescent Staining

Due to its fluorescent properties, this compound can be used as a DNA stain. Its ability to enhance fluorescence upon binding to DNA makes it a valuable tool for visualizing cellular structures under a microscope, aiding in the study of cell biology and genetics .

Photochemotherapy

Coumarin derivatives are known for their application in photochemotherapy, particularly in treating cancer. By absorbing light, these compounds can become active and target cancer cells, minimizing damage to surrounding healthy tissue .

Anticancer Activity

Apart from photochemotherapy, this compound’s structural class has shown promise in direct anticancer activity. It can be used to study the mechanisms of action against various cancer cell lines, potentially leading to new therapeutic approaches .

Enzyme Inhibition for Antibiotic Development

The compound’s ability to inhibit enzymes that bacteria use to supercoil their DNA is of great interest. By blocking these enzymes, it’s possible to halt bacterial replication, making this an exciting avenue for developing new antibiotics .

properties

IUPAC Name

4-butyl-6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-5-6-7-13-10-17(22)24-19-12(2)18(23)15(11-14(13)19)16(21)8-9-20(3)4/h8-11,23H,5-7H2,1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTYWTHJVJESKV-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one

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